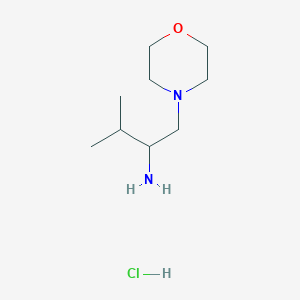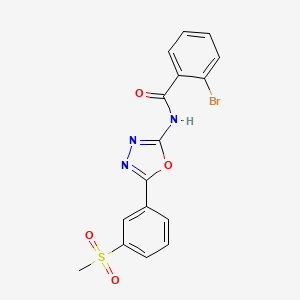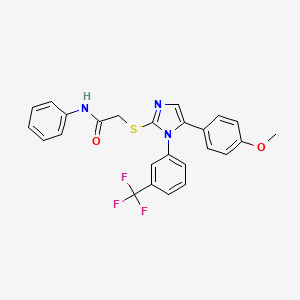
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a unique compound with notable potential in various scientific fields. It features an imidazole ring, which is a common pharmacophore in medicinal chemistry, and showcases a complex arrangement of functional groups that contribute to its diverse reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized using a multi-step process, starting from the appropriate anilines and aryl halides. The imidazole ring is typically constructed via a Debus-Radziszewski reaction, which involves the cyclocondensation of a dicarbonyl compound, an aldehyde, and an amine. The subsequent steps involve the formation of thioether linkages and the attachment of the acetamide group under mild conditions, ensuring the preservation of the functional groups' integrity.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent systems, is critical to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation, especially at the methoxy and thioether groups, leading to the formation of sulfoxides or sulfones.
Reduction: It can be reduced to remove the trifluoromethyl group or convert the imidazole ring into a less aromatic structure.
Common Reagents and Conditions
Oxidation can be carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction typically employs reagents such as lithium aluminum hydride or catalytic hydrogenation. Substitution reactions are performed under both nucleophilic and electrophilic conditions, using reagents like sodium hydride or halogenating agents.
Major Products
The major products of these reactions depend on the nature of the reagents and conditions used but commonly include derivatives with altered oxidation states or new substituent groups that can further modify the compound's properties.
科学的研究の応用
This compound's versatile structure allows it to be used in:
Chemistry: As a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for potential enzyme inhibition and receptor binding due to its imidazole ring.
Medicine: Studied for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in materials science for the development of new polymers and coatings.
作用機序
The compound exerts its effects primarily through interaction with biological macromolecules. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity or receptor binding. The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability and bioavailability. The methoxyphenyl group provides additional points of interaction, potentially improving binding affinity.
類似化合物との比較
When compared with other compounds featuring the imidazole ring, such as 2-(4-chlorophenyl)-1H-imidazole or 2-(3-pyridyl)-1H-imidazole, 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide stands out due to its trifluoromethyl and methoxyphenyl groups. These functional groups significantly alter its chemical and biological properties, offering distinct advantages in terms of reactivity and potential therapeutic applications.
Similar compounds include:
2-(4-chlorophenyl)-1H-imidazole
2-(3-pyridyl)-1H-imidazole
1-(4-methoxyphenyl)-2-(3-(trifluoromethyl)phenyl)-1H-imidazole
This compound is a fascinating compound that bridges chemistry, biology, and materials science with its unique and versatile properties.
特性
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O2S/c1-33-21-12-10-17(11-13-21)22-15-29-24(34-16-23(32)30-19-7-3-2-4-8-19)31(22)20-9-5-6-18(14-20)25(26,27)28/h2-15H,16H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHZTGAXOAOUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
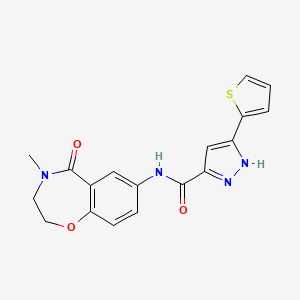
![N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2485530.png)
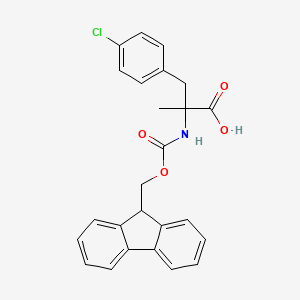
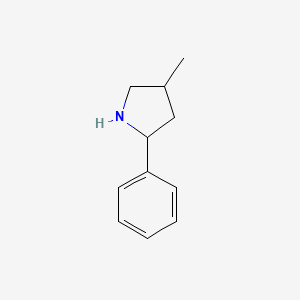
![N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide](/img/structure/B2485536.png)
![ethyl 5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2485537.png)
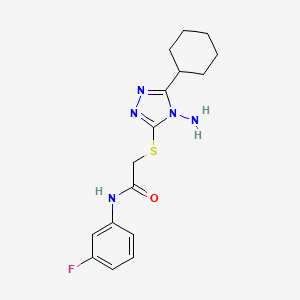
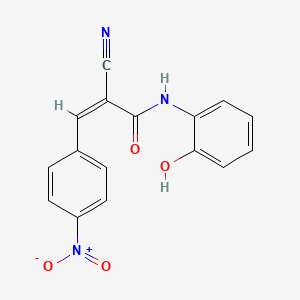


![(4-Formyl-2-methoxyphenyl) 4-chloro-3-(4-chlorophenyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2485543.png)
![bis(2-methoxyethyl)({4-[(methylamino)methyl]phenyl}methyl)amine](/img/structure/B2485547.png)
